Thieno[3,4-b]-1,4-dioxin-2-methanamine, 2,3-dihydro-
Overview
Description
Thieno[3,4-b]-1,4-dioxin-2-methanamine, 2,3-dihydro- is a heterocyclic compound that features a fused ring system containing both sulfur and oxygen atoms
Mechanism of Action
Target of Action
The primary targets of 1-{2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methanamine are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-{2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methanamine . These factors could include pH, temperature, and the presence of other molecules that can interact with the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[3,4-b]-1,4-dioxin-2-methanamine, 2,3-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene derivatives with suitable reagents to form the desired fused ring system. For example, the reaction of thiophene-2-carboxamides with formic acid can yield thieno[3,4-b] derivatives . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to form the target compound .
Industrial Production Methods
Industrial production of Thieno[3,4-b]-1,4-dioxin-2-methanamine, 2,3-dihydro- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Thieno[3,4-b]-1,4-dioxin-2-methanamine, 2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thieno[3,4-b] ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
Thieno[3,4-b]-1,4-dioxin-2-methanamine, 2,3-dihydro- has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno derivatives such as thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine . These compounds share structural similarities but differ in their specific ring systems and functional groups.
Uniqueness
Thieno[3,4-b]-1,4-dioxin-2-methanamine, 2,3-dihydro- is unique due to its specific fused ring system containing both sulfur and oxygen atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2,3-dihydrothieno[3,4-b][1,4]dioxin-3-ylmethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c8-1-5-2-9-6-3-11-4-7(6)10-5/h3-5H,1-2,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMODOTVFILQOGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CSC=C2O1)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401233030 | |
Record name | 2,3-Dihydrothieno[3,4-b]-1,4-dioxin-2-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401233030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003863-36-2 | |
Record name | 2,3-Dihydrothieno[3,4-b]-1,4-dioxin-2-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003863-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydrothieno[3,4-b]-1,4-dioxin-2-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401233030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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